Glutaminase-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

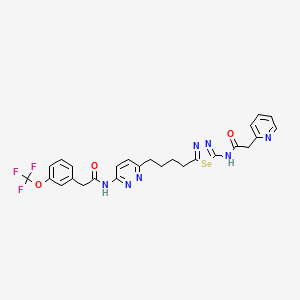

2D Structure

Properties

IUPAC Name |

N-[6-[4-[5-[(2-pyridin-2-ylacetyl)amino]-1,3,4-selenadiazol-2-yl]butyl]pyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24F3N7O3Se/c27-26(28,29)39-20-9-5-6-17(14-20)15-22(37)31-21-12-11-18(33-34-21)7-1-2-10-24-35-36-25(40-24)32-23(38)16-19-8-3-4-13-30-19/h3-6,8-9,11-14H,1-2,7,10,15-16H2,(H,31,34,37)(H,32,36,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZUDGWKTNIKJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC(=O)NC2=NN=C([Se]2)CCCCC3=NN=C(C=C3)NC(=O)CC4=CC(=CC=C4)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24F3N7O3Se | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Glutaminase-IN-1: A Deep Dive into its Mechanism of Action

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of Glutaminase-IN-1, a potent and selective allosteric inhibitor of kidney-type glutaminase (KGA), a critical enzyme in cancer metabolism. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting glutamine metabolism.

Core Mechanism of Action: Allosteric Inhibition of Glutaminase 1

This compound, a derivative of the well-characterized glutaminase inhibitor CB-839, exerts its effects through a sophisticated mechanism of allosteric inhibition. Unlike competitive inhibitors that bind to the enzyme's active site, this compound binds to a distinct allosteric pocket at the dimer interface of the glutaminase 1 (GLS1) tetramer.[1][2] This binding event induces a significant conformational change in a key loop near the catalytic site, rendering the enzyme inactive.[2] This allosteric mode of action confers high specificity for GLS1.

The primary function of GLS1 is the conversion of glutamine to glutamate, a pivotal step in glutaminolysis.[3] By inhibiting GLS1, this compound effectively blocks this conversion, leading to a cascade of downstream effects that disrupt cancer cell metabolism and signaling.

Quantitative Inhibitory Profile of this compound

This compound demonstrates potent inhibition of GLS1 and exhibits robust anti-proliferative activity across various cancer cell lines.

| Target/Cell Line | Measurement | Value | Reference |

| Kidney-Type Glutaminase (KGA) | IC50 | 1 nM | [4] |

| A549 (Lung Carcinoma) | IC50 | 17 nM | [5] |

| Caki-1 (Kidney Carcinoma) | IC50 | 19 nM | [5] |

| HCT116 (Colon Carcinoma) | IC50 | 9 nM | [5] |

| H2 (Hepatocellular Carcinoma) | IC50 | 6.78 µM | [5] |

Signaling Pathways Modulated by this compound

The inhibition of GLS1 by this compound triggers a series of interconnected signaling events that culminate in the suppression of tumor growth and survival.

Induction of Reactive Oxygen Species (ROS) and Suppression of Wnt/β-catenin Signaling

A primary consequence of GLS1 inhibition is the disruption of redox homeostasis, leading to an accumulation of reactive oxygen species (ROS).[6] This increase in oxidative stress has been shown to suppress the Wnt/β-catenin signaling pathway, a critical driver of cancer stem cell properties.[6]

Modulation of mTORC1 Signaling and Cell Cycle Progression

Glutaminase inhibition has also been demonstrated to impact the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[7][8] By disrupting glutamine metabolism, this compound can lead to decreased mTORC1 activity.[8] Furthermore, GLS1 inhibition can induce G0/G1 phase cell cycle arrest, a phenomenon linked to a significant decline in cyclin A expression.[3] Concurrently, the expression of heme oxygenase-1 (HO-1), a pro-survival factor, is also reduced, sensitizing cells to oxidative stress-induced cytotoxicity.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's mechanism of action.

Glutaminase Activity Assay (Coupled Enzyme Assay)

This two-step protocol is a common method for measuring glutaminase activity.

Protocol:

-

Cell lysates are incubated in Reaction Buffer I (e.g., 50mM Tris pH 8.6, 0.5mM EDTA, 20mM glutamine, and 100mM K2HPO4) for one hour at 37°C.

-

The reaction is stopped by the addition of 3N HCl.

-

An aliquot of the quenched reaction is added to Reaction Buffer II (e.g., 150mM Tris pH 9.4, 0.35mM ATP, 1.7mM NAD, 1% hydrazine, and glutamate dehydrogenase).

-

After incubation at room temperature, the formation of NADH is quantified by measuring absorbance at 340nm.

Cell Viability/Proliferation Assays

Commonly used assays to assess the effect of this compound on cell growth include WST-8 and CCK-8 assays.

Protocol (WST-8/CCK-8):

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere.[2]

-

Treat cells with varying concentrations of this compound and incubate for the desired period (e.g., 72 hours).

-

Add WST-8 or CCK-8 reagent to each well and incubate for 1-4 hours.

-

Measure the optical density at 450 nm using a microplate reader to determine cell viability.

Western Blotting

Western blotting is used to quantify the expression levels of proteins involved in the signaling pathways affected by this compound.

Protocol:

-

Collect and lyse cells in electrophoresis buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking agent (e.g., 5% nonfat milk in PBS).

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., Cyclin A, HO-1, β-catenin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Develop the blot using a chemiluminescence reagent and visualize the protein bands.

-

Quantify band intensity using densitometry and normalize to a loading control such as β-actin.

Conclusion

This compound is a potent allosteric inhibitor of GLS1 with significant anti-proliferative activity in cancer cells. Its mechanism of action involves the disruption of glutamine metabolism, leading to increased oxidative stress and the modulation of key signaling pathways, including Wnt/β-catenin and mTORC1. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for the continued investigation and development of this compound as a promising therapeutic agent.

References

- 1. Structural basis for exploring the allosteric inhibition of human kidney type glutaminase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | transporter | TargetMol [targetmol.com]

- 6. Targeting glutaminase 1 attenuates stemness properties in hepatocellular carcinoma by increasing reactive oxygen species and suppressing Wnt/beta-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Glutaminolysis Inhibits Cell Growth via Down-regulating Mtorc1 Signaling in Lung Squamous Cell Carcinoma | Anticancer Research [ar.iiarjournals.org]

- 8. Targeted inhibition of glutaminase as a potential new approach for the treatment of NF1 associated soft tissue malignancies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of a Clinical-Stage Glutaminase-1 Inhibitor

Introduction

Glutaminase (GLS), particularly the kidney-type isoform (GLS1), has emerged as a critical therapeutic target in oncology. Cancer cells often exhibit a metabolic reprogramming known as "glutamine addiction," where they rely heavily on the catabolism of glutamine for energy production, biosynthesis of macromolecules, and maintenance of redox homeostasis. GLS1 catalyzes the first and rate-limiting step in this process, the hydrolysis of glutamine to glutamate. Consequently, the inhibition of GLS1 presents a promising strategy to selectively starve cancer cells and impede tumor growth.[1][2]

While the designation "Glutaminase-IN-1" does not correspond to a specific, publicly disclosed glutaminase inhibitor, this guide will focus on a prominent, clinical-stage GLS1 inhibitor, IPN60090 (also known as IACS-6274), as a representative example to fulfill the request for an in-depth technical overview.[3][4] IPN60090 is a potent, selective, and orally bioavailable inhibitor of GLS1 that has advanced into clinical trials.[3][5] This document will provide a comprehensive summary of its discovery, synthesis, and characterization for researchers, scientists, and drug development professionals.

Discovery of IPN60090

The discovery of IPN60090 was initiated to address the limitations of existing glutaminase inhibitors, which often suffered from poor physicochemical and pharmacokinetic properties.[3][5] The research program focused on identifying novel scaffolds with improved drug-like qualities. Through a structure-based drug design and optimization campaign, a new series of inhibitors was developed, culminating in the identification of compound 27, later named IPN60090.[3] This compound demonstrated high potency, selectivity for GLS1 over GLS2, and excellent pharmacokinetic profiles across preclinical species, positioning it as a promising candidate for clinical development.[3][6]

Synthesis of IPN60090

The synthesis of IPN60090 involves a multi-step process, which is detailed in the scientific literature. A generalized synthetic scheme is presented below. For specific reagents, conditions, and experimental procedures, consulting the primary publication is recommended.

Experimental Workflow for Synthesis

Quantitative Pharmacological Data

The potency and selectivity of IPN60090 have been extensively characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data for IPN60090 and, for comparison, another well-characterized GLS1 inhibitor, CB-839 (Telaglenastat).

Table 1: In Vitro Potency of GLS1 Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| IPN60090 | GLS1 (GAC isoform) | Biochemical (coupled-enzyme) | 31 | [7] |

| CB-839 | GLS1 (GAC isoform) | Biochemical | 24 | [8][9] |

| BPTES | GLS1 | Biochemical | 3300 |

Table 2: Cellular Activity of GLS1 Inhibitors

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| IPN60090 | A549 (Lung Carcinoma) | Proliferation | - | [7] |

| CB-839 | HCC1806 (TNBC) | Proliferation | ~0.033 | [10] |

| CB-839 | HG-3 (CLL) | Proliferation | 0.41 | [11] |

| CB-839 | MEC-1 (CLL) | Proliferation | 66.2 | [11] |

Experimental Protocols

The characterization of glutaminase inhibitors relies on a set of standardized experimental protocols. Below are detailed methodologies for key assays.

1. GLS1 Enzymatic Activity Assay (Coupled-Enzyme Assay)

This assay measures the production of glutamate by GLS1, which is then used by glutamate dehydrogenase (GDH) to produce NADH, a product that can be quantified by absorbance at 340 nm.

-

Principle: The activity of GLS1 is coupled to the activity of GDH. The rate of NADH production is directly proportional to the rate of glutamate production by GLS1.

-

Reagents:

-

Assay Buffer: 50 mM Tris-Acetate (pH 8.6), 150 mM K₂HPO₄, 0.25 mM EDTA, 0.1 mg/mL BSA, 1 mM DTT, 0.01% Triton X-100.[8]

-

Recombinant human GLS1 (GAC isoform).

-

L-glutamine (substrate).

-

Glutamate Dehydrogenase (GDH).

-

NAD⁺.

-

Test inhibitor (e.g., IPN60090) dissolved in DMSO.

-

-

Procedure:

-

Add assay buffer, GDH, NAD⁺, and the test inhibitor at various concentrations to a 96-well plate.

-

Initiate the reaction by adding recombinant GLS1 and L-glutamine.

-

Incubate the plate at 37°C.

-

Measure the absorbance at 340 nm at regular intervals to determine the rate of NADH production.

-

Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

2. Cellular Proliferation Assay (e.g., MTS Assay)

This assay determines the effect of the inhibitor on the proliferation of cancer cell lines.

-

Principle: The MTS reagent is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.

-

Reagents:

-

Cancer cell line of interest (e.g., A549, HG-3).

-

Complete cell culture medium.

-

Test inhibitor.

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test inhibitor for a specified period (e.g., 72 hours).[11]

-

Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.[11]

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell proliferation relative to a vehicle-treated control and determine the IC50 value.

-

3. Cellular Thermal Shift Assay (CETSA)

CETSA is a target engagement assay that measures the binding of a drug to its target protein in a cellular context.

-

Principle: The binding of a ligand (inhibitor) to its target protein generally increases the thermal stability of the protein.

-

Reagents:

-

Cells treated with either vehicle (DMSO) or the test inhibitor.

-

Phosphate-buffered saline (PBS) with protease inhibitors.

-

-

Procedure:

-

Treat cultured cells with the test inhibitor or vehicle for a specified time.[12]

-

Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

-

Heat the cell suspension at a specific temperature (e.g., 52°C) for a short duration (e.g., 3 minutes), followed by cooling.[12]

-

Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.

-

Analyze the amount of soluble target protein (GLS1) in the supernatant by Western blotting or other protein quantification methods like AlphaLISA.[12] An increased amount of soluble GLS1 in the inhibitor-treated sample compared to the vehicle control indicates target engagement.

-

Signaling Pathways and Mechanism of Action

Glutaminase-1 is a central node in cancer cell metabolism. Its inhibition has profound effects on several interconnected signaling and metabolic pathways.

Glutaminolysis Pathway and the Impact of GLS1 Inhibition

By blocking the conversion of glutamine to glutamate, IPN60090 and similar GLS1 inhibitors trigger a cascade of downstream effects:

-

Depletion of TCA Cycle Intermediates: The production of α-ketoglutarate, a key anaplerotic substrate for the TCA cycle, is diminished, leading to impaired energy production.[7]

-

Increased Oxidative Stress: The synthesis of glutathione (GSH), a major intracellular antioxidant, is reduced due to the depletion of its precursor, glutamate. This leads to an accumulation of reactive oxygen species (ROS) and increased oxidative stress, which can induce cell death.[7][9]

-

Inhibition of Biosynthesis: The supply of nitrogen and carbon for the synthesis of nucleotides and other non-essential amino acids is curtailed, thereby inhibiting cell growth and proliferation.[10][13]

The inhibition of GLS1 can also modulate the tumor microenvironment. By preventing glutamine depletion by tumor cells, GLS1 inhibitors may enhance the function of immune cells, such as T cells, which also require glutamine, suggesting potential for combination therapies with immunotherapies.[14]

The development of potent and selective GLS1 inhibitors like IPN60090 represents a significant advancement in targeting cancer metabolism. These molecules have demonstrated robust preclinical activity and are currently under clinical investigation, offering a promising new therapeutic avenue for patients with glutamine-dependent cancers.[2][3][6] The in-depth understanding of their synthesis, mechanism of action, and the development of reliable experimental protocols are crucial for the continued advancement of this class of drugs and for the identification of patient populations most likely to benefit from this therapeutic strategy.

References

- 1. researchgate.net [researchgate.net]

- 2. Deciphering the landscape of allosteric glutaminase 1 inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nursingcenter.com [nursingcenter.com]

- 5. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Frontiers | Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia [frontiersin.org]

- 10. Antitumor Activity of the Glutaminase Inhibitor CB-839 in Triple-Negative Breast Cancer | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 11. Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A facile and sensitive method of quantifying glutaminase binding to its inhibitor CB-839 in tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolic Adjustments following Glutaminase Inhibition by CB-839 in Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Team’s findings show glutamine metabolism affects T cell signaling - VUMC News [news.vumc.org]

Glutaminase-IN-1: A Technical Whitepaper on a Potent CB-839 Derivative for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cell metabolism is characterized by a profound reliance on aerobic glycolysis and an elevated consumption of glutamine, a phenomenon often termed "glutamine addiction."[1] This metabolic reprogramming fuels the bioenergetic and biosynthetic demands of rapid cell proliferation.[1] The initial and rate-limiting step in glutamine utilization, or glutaminolysis, is the conversion of glutamine to glutamate, a reaction catalyzed by the mitochondrial enzyme glutaminase (GLS).[2] This positions glutaminase as a critical node in cancer cell metabolism and an attractive target for therapeutic intervention.[2][3]

There are two primary isoforms of glutaminase in humans: the kidney-type (GLS1 or KGA) and the liver-type (GLS2).[2] GLS1 is the predominant isoform expressed in many cancer cells.[1] CB-839 (Telaglenastat) is a potent, selective, and orally bioavailable allosteric inhibitor of GLS1 that has been extensively investigated in clinical trials for various solid tumors and hematological malignancies.[3][4][5] Building on the therapeutic potential of CB-839, Glutaminase-IN-1 has emerged as a derivative with enhanced properties, offering researchers a powerful tool to probe the intricacies of cancer metabolism. This technical guide provides an in-depth overview of this compound, its relationship to CB-839, its mechanism of action, and relevant experimental data and protocols.

This compound: A Potent Derivative of CB-839

This compound is a 1,3,4-selenadiazole-containing allosteric inhibitor of kidney-type glutaminase (KGA) and is a derivative of CB-839. It has been reported to exhibit improved cellular uptake and antitumor activity compared to its parent compound.

Mechanism of Action

Like CB-839, this compound functions as an allosteric inhibitor of GLS1.[3] Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that renders the enzyme inactive.[3] The BPTES/CB-839 class of inhibitors, to which this compound belongs, binds at the interface of two GLS dimers, stabilizing an inactive tetrameric conformation.[6]

Inhibition of glutaminase leads to a cascade of downstream effects detrimental to cancer cell survival:

-

Depletion of Glutamate and TCA Cycle Intermediates: By blocking the conversion of glutamine to glutamate, this compound depletes the intracellular pool of glutamate. This, in turn, reduces the levels of key tricarboxylic acid (TCA) cycle intermediates such as α-ketoglutarate, fumarate, and malate, thereby disrupting cellular energy production.

-

Increased Oxidative Stress: Glutamate is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[1] Glutaminase inhibition leads to reduced GSH levels, resulting in an accumulation of reactive oxygen species (ROS) and increased oxidative stress, which can trigger apoptosis.[1]

-

Inhibition of Cell Proliferation and Survival: The combined effects of energy depletion and increased oxidative stress ultimately inhibit cancer cell proliferation and induce cell death.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its parent compound, CB-839, to facilitate a comparative analysis.

| Compound | Target | IC50 (Enzymatic Assay) | Reference(s) |

| This compound | KGA | 1 nM | |

| CB-839 | GAC | 24 nM | [7] |

| KGA | 20-30 nM | [8] |

Table 1: Comparative Enzymatic Inhibition

| Compound | Cell Line | IC50 (Cell Viability/Proliferation) | Cancer Type | Reference(s) |

| This compound | A549 | 17 nM | Lung Carcinoma | |

| Caki-1 | 19 nM | Renal Cell Carcinoma | ||

| HCT116 | 9 nM | Colorectal Carcinoma | ||

| CB-839 | A427 | 9 nM | Lung Carcinoma | [9] |

| A549 | 27 nM | Lung Carcinoma | [9] | |

| H460 | 217 nM | Lung Carcinoma | [9] | |

| HCC1806 | 2-300 nM (range in TNBC lines) | Triple-Negative Breast Cancer | [8] | |

| MDA-MB-231 | 2-300 nM (range in TNBC lines) | Triple-Negative Breast Cancer | [8] | |

| RPMI-8226 | <100 nM (range 2-72 nM) | Multiple Myeloma | [4] |

Table 2: Comparative Cellular Activity

Signaling Pathways and Experimental Workflows

Glutaminolysis Signaling Pathway

The following diagram illustrates the central role of glutaminase in cellular metabolism and the impact of its inhibition.

Caption: The glutaminolysis pathway and the inhibitory action of this compound.

Experimental Workflow for Inhibitor Characterization

This diagram outlines a typical workflow for characterizing a glutaminase inhibitor like this compound.

Caption: A generalized experimental workflow for glutaminase inhibitor evaluation.

Logical Relationship of this compound to CB-839

This diagram illustrates the derivative relationship and improved properties of this compound.

Caption: this compound as an enhanced derivative of CB-839.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and CB-839, based on established protocols for glutaminase inhibitors.

Glutaminase Activity Assay (Coupled Enzyme Assay)

This assay measures glutaminase activity by coupling the production of glutamate to the reduction of NAD+ to NADH by glutamate dehydrogenase (GDH), which can be monitored spectrophotometrically.[10]

Materials:

-

Recombinant human glutaminase (KGA or GAC isoform)

-

This compound or CB-839

-

L-Glutamine

-

Glutamate Dehydrogenase (GDH)

-

NAD+ (Nicotinamide adenine dinucleotide)

-

Assay Buffer: e.g., 50 mM Tris-HCl (pH 8.6), 0.2 mM EDTA

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of the inhibitor (this compound or CB-839) in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the inhibitor in the assay buffer.

-

In a 96-well plate, add the inhibitor dilutions. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add the recombinant glutaminase to each well (except the no-enzyme control) and pre-incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Prepare a reaction mixture containing L-glutamine, GDH, and NAD+ in the assay buffer.

-

Initiate the reaction by adding the reaction mixture to all wells.

-

Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every minute) for a set period (e.g., 15-30 minutes) at 37°C.

-

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cell Viability Assay (WST-8 or MTT Assay)

This assay determines the effect of the inhibitor on cell proliferation and viability.[11]

Materials:

-

Cancer cell lines of interest (e.g., A549, HCT116)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 2 mM glutamine)

-

This compound or CB-839

-

WST-8 or MTT reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[11]

-

Prepare serial dilutions of the inhibitor in the complete culture medium.

-

Remove the existing medium from the wells and replace it with the medium containing the different inhibitor concentrations. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

Add the WST-8 or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time (e.g., 1-4 hours).

-

For MTT assays, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control for each inhibitor concentration.

-

Plot the percentage of viability against the inhibitor concentration and determine the IC50 value.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of proteins involved in the glutaminolysis pathway and downstream signaling.[8][11][12]

Materials:

-

Cancer cell lines treated with the inhibitor

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-GLS1, anti-p-S6, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the desired concentrations of this compound or CB-839 for a specified time.

-

Lyse the cells in RIPA buffer and quantify the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and perform densitometric analysis to quantify protein expression levels, normalizing to a loading control like β-actin.

Conclusion

This compound represents a significant advancement in the development of glutaminase inhibitors, building upon the foundation established by CB-839. Its enhanced potency and cellular activity make it a valuable tool for researchers investigating the role of glutamine metabolism in cancer. The data and protocols presented in this technical guide are intended to support the scientific community in further exploring the therapeutic potential of targeting glutaminase in cancer and other diseases characterized by metabolic dysregulation. As research in this field progresses, a deeper understanding of the structure-activity relationships of CB-839 derivatives like this compound will be crucial for the design of next-generation inhibitors with even greater efficacy and selectivity.

References

- 1. Glutaminase sustains cell survival via the regulation of glycolysis and glutaminolysis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutaminase - A potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis for exploring the allosteric inhibition of human kidney type glutaminase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Augmented Therapeutic Potential of Glutaminase Inhibitor CB839 in Glioblastoma Stem Cells Using Gold Nanoparticle Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.novusbio.com [resources.novusbio.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Glutaminase Inhibitor CB-839 Increases Radiation Sensitivity of Lung Tumor Cells and Human Lung Tumor Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glutaminase 1 plays a key role in the cell growth of fibroblast-like synoviocytes in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeted inhibition of glutaminase as a potential new approach for the treatment of NF1 associated soft tissue malignancies - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 1,3,4-Selenadiazole Containing Glutaminase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a novel class of kidney-type glutaminase (KGA) inhibitors incorporating a 1,3,4-selenadiazole scaffold. These compounds represent a significant advancement in the pursuit of effective cancer therapeutics by targeting tumor metabolism. This document details their mechanism of action, structure-activity relationships (SAR), and the experimental protocols for their synthesis and evaluation.

Introduction

Cancer cells often exhibit a metabolic shift, becoming heavily reliant on glutamine for energy and biosynthesis, a phenomenon known as "glutamine addiction." Kidney-type glutaminase (KGA), also known as glutaminase C (GAC), is a critical enzyme in this process, catalyzing the hydrolysis of glutamine to glutamate. This makes KGA a prime target for anticancer drug development.[1]

Allosteric inhibitors of KGA, such as CB-839, have shown promise but are often limited by incomplete inhibition of cancer cell proliferation and suboptimal in vivo efficacy.[2][3] To address these limitations, researchers have explored the bioisosteric replacement of the sulfur atom in 1,3,4-thiadiazole-based inhibitors with selenium, leading to the development of 1,3,4-selenadiazole derivatives.[2][4] These novel compounds have demonstrated enhanced KGA inhibition, improved cellular uptake, and more potent induction of reactive oxygen species (ROS), culminating in superior antitumor activity.[2][5]

Mechanism of Action and Signaling Pathway

The primary mechanism of action for 1,3,4-selenadiazole-containing compounds is the allosteric inhibition of KGA. By binding to a site distinct from the active site, these inhibitors lock the enzyme in an inactive conformation. This blockage of glutamine conversion to glutamate has several downstream effects within cancer cells:

-

Disruption of the TCA Cycle: The production of glutamate is the first step in a pathway that replenishes the tricarboxylic acid (TCA) cycle with α-ketoglutarate. Inhibition of KGA starves the TCA cycle of this crucial intermediate, hindering cellular energy production and the synthesis of biosynthetic precursors.

-

Induction of Oxidative Stress: The disruption of normal metabolic processes leads to an increase in intracellular reactive oxygen species (ROS). This elevated oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptosis.[5]

The signaling pathway can be visualized as follows:

Caption: Mechanism of 1,3,4-selenadiazole glutaminase inhibitors.

Quantitative Data: Structure-Activity Relationship (SAR)

The potency of 1,3,4-selenadiazole derivatives has been evaluated through enzymatic assays and cancer cell proliferation assays. The following tables summarize the key quantitative data, highlighting the structure-activity relationships.

Table 1: Inhibition of Kidney-Type Glutaminase (KGA) by 1,3,4-Selenadiazole and 1,3,4-Thiadiazole Analogs

| Compound | Core Heterocycle | R Group | KGA IC₅₀ (μM) |

| CPD5 | 1,3,4-Thiadiazole | Phenyl | 0.025 ± 0.003 |

| CPD14 | 1,3,4-Selenadiazole | Phenyl | 0.012 ± 0.002 |

| CPD8 | 1,3,4-Thiadiazole | 3-Indolyl | 0.023 ± 0.004 |

| CPD17 | 1,3,4-Selenadiazole | 3-Indolyl | 0.004 ± 0.001 |

| CB-839 | 1,3,4-Thiadiazole | (see original paper for full structure) | 0.018 ± 0.003 |

| CPD20 | 1,3,4-Selenadiazole | (see original paper for full structure) | 0.009 ± 0.002 |

Data extracted from Chen Z, et al. J Med Chem. 2019.

Table 2: Inhibition of Cancer Cell Growth by 1,3,4-Selenadiazole Analogs

| Compound | HCT116 IC₅₀ (μM) | Caki-1 IC₅₀ (μM) | H22 IC₅₀ (μM) |

| CPD17 | 0.035 ± 0.004 | 0.051 ± 0.006 | 0.043 ± 0.005 |

| CB-839 | 0.042 ± 0.005 | 0.063 ± 0.008 | 0.055 ± 0.007 |

| CPD23 | 0.028 ± 0.003 | 0.040 ± 0.005 | 0.031 ± 0.004 |

Data extracted from Chen Z, et al. J Med Chem. 2019.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of 1,3,4-selenadiazole glutaminase inhibitors.

General Synthesis of 2,5-Disubstituted 1,3,4-Selenadiazoles

The synthesis of the 1,3,4-selenadiazole core involves a multi-step process, which can be generalized as follows:

-

Formation of Hydrazinecarboselenoamide: A mixture of potassium selenocyanate (KSeCN) and hydrazine hydrate in ethanol is refluxed. The resulting solid is filtered and washed to yield hydrazinecarboselenoamide.

-

Reaction with Acyl Chloride: The hydrazinecarboselenoamide is then reacted with a suitable acyl chloride in a solvent such as THF at room temperature to form an acylselenosemicarbazide intermediate.

-

Cyclization: The acylselenosemicarbazide is cyclized to the corresponding 2-amino-5-substituted-1,3,4-selenadiazole by heating with a dehydrating agent like phosphorus oxychloride (POCl₃).

-

Amide Coupling: The final step involves the coupling of the 2-amino-1,3,4-selenadiazole with a carboxylic acid using a standard coupling agent such as HATU in the presence of a base like DIPEA in a solvent like DMF.

Kidney-Type Glutaminase (KGA) Enzymatic Assay

This assay measures the activity of KGA by coupling the production of glutamate to a detectable signal.

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.5), 0.2 mM EDTA, 50 mM K₂HPO₄.

-

Substrate Solution: 20 mM L-glutamine in assay buffer.

-

Enzyme: Recombinant human KGA.

-

Coupling Enzyme: Glutamate dehydrogenase (GDH).

-

Cofactor: NAD⁺.

-

Inhibitor: Test compounds dissolved in DMSO.

-

-

Procedure:

-

Add 2 μL of the test compound at various concentrations to the wells of a 96-well plate.

-

Add 48 μL of a master mix containing KGA, GDH, and NAD⁺ in assay buffer to each well.

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 50 μL of the glutamine substrate solution.

-

Measure the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

-

Calculate the IC₅₀ values from the dose-response curves.

-

Cell Proliferation Assay

The effect of the inhibitors on cancer cell growth is typically assessed using an MTT or similar viability assay.

-

Cell Seeding: Seed cancer cells (e.g., HCT116, Caki-1) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.

Intracellular ROS Measurement

The induction of reactive oxygen species is a key downstream effect of glutaminase inhibition.

-

Cell Treatment: Treat cells with the test compounds for a specified period (e.g., 24 hours).

-

DCFH-DA Staining: Wash the cells with PBS and then incubate them with 10 μM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.[6]

-

Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at 485 nm and emission at 535 nm.

Experimental and Logical Workflow

The development and evaluation of these inhibitors follow a logical progression from chemical synthesis to biological testing.

Caption: General experimental workflow for inhibitor development.

Conclusion

1,3,4-Selenadiazole-containing compounds are a promising new class of glutaminase inhibitors with enhanced potency and cellular activity compared to their thiadiazole counterparts. Their ability to effectively shut down a key metabolic pathway in cancer cells and induce oxidative stress makes them attractive candidates for further preclinical and clinical development. The methodologies outlined in this guide provide a solid foundation for researchers aiming to explore and expand upon this exciting area of cancer drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Novel 1,3,4-Selenadiazole-Containing Kidney-Type Glutaminase Inhibitors Showed Improved Cellular Uptake and Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. arigobio.com [arigobio.com]

Allosteric Inhibition of Kidney-Type Glutaminase (KGA) by Small Molecule Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kidney-Type Glutaminase (KGA), a mitochondrial enzyme, is a critical regulator of cancer cell metabolism. It catalyzes the hydrolysis of glutamine to glutamate, a key step in glutaminolysis. This process provides cancer cells with essential intermediates for the tricarboxylic acid (TCA) cycle, biosynthesis of macromolecules, and maintenance of redox homeostasis.[1][2] The upregulation of KGA is a hallmark of various cancers, making it a prime target for therapeutic intervention.[3][4] Allosteric inhibitors, which bind to a site distinct from the active site, offer a promising strategy for specific and effective KGA inhibition. This guide provides an in-depth overview of the allosteric inhibition of KGA, with a focus on two well-characterized inhibitors, BPTES and CB-839, as representative examples of potent and selective allosteric KGA inhibitors.

Mechanism of Allosteric Inhibition of KGA

Allosteric inhibitors of KGA, such as BPTES and its more potent analog CB-839, bind to a hydrophobic pocket located at the dimer-dimer interface of the KGA tetramer.[3][5] This binding event induces a significant conformational change in a key loop (Glu312-Pro329) near the enzyme's active site.[3] This structural rearrangement renders the catalytic site inactive, thereby inhibiting the conversion of glutamine to glutamate. The binding of these inhibitors stabilizes an inactive tetrameric conformation of KGA.[3]

Quantitative Data on KGA Inhibition

The following tables summarize the inhibitory potency of BPTES and CB-839 against KGA. These values highlight the significant potency of these compounds and provide a basis for comparing their efficacy.

Table 1: Inhibitory Potency (IC50) of BPTES against KGA

| Cell Line/System | IC50 (µM) | Reference |

| Recombinant Human GAC | ~2.4 | [6] |

| In vitro (cKGA) | 8.37 ± 0.24 | [7] |

| P493 B cells | ~20 | [8] |

Table 2: Inhibitory Potency (IC50) of CB-839 (Telaglenastat) against KGA/GAC

| Cell Line/System | IC50 (nM) | Reference |

| Endogenous Glutaminase (Mouse Kidney) | 23 | [9] |

| Endogenous Glutaminase (Mouse Brain) | 28 | [9] |

| HCC1806 (TNBC) | 49 | [9] |

| MDA-MB-231 (TNBC) | 26 | [9] |

| Recombinant Human GAC | < 50 | [10] |

| 293T cells (in-vivo) | 3.2 | [5] |

| In vitro (cKGA) | 970 ± 40 | [7] |

Table 3: Kinetic Parameters for KGA Inhibitors

| Inhibitor | Parameter | Value | Reference |

| BPTES | Ki | 2.0 µM | [8] |

| CB-839 | Recovery t1/2 | 45 min | [10] |

Experimental Protocols

KGA Coupled Enzyme Activity Assay

This assay measures the enzymatic activity of KGA by coupling the production of glutamate to a detectable colorimetric or fluorescent signal.

Principle: KGA converts glutamine to glutamate. Glutamate dehydrogenase (GDH) then utilizes glutamate and NAD⁺ to produce α-ketoglutarate and NADH. The increase in NADH absorbance at 340 nm is directly proportional to KGA activity.[7]

Materials:

-

Recombinant KGA protein

-

L-Glutamine solution

-

Tris-acetate buffer (pH 8.6)

-

EDTA

-

Potassium phosphate (for activation)

-

Glutamate Dehydrogenase (GDH)

-

NAD⁺

-

Test inhibitor (e.g., BPTES, CB-839) dissolved in DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare KGA Reaction Mix: In a microcentrifuge tube, prepare a reaction mix containing Tris-acetate buffer, EDTA, potassium phosphate, and L-glutamine.

-

Inhibitor Pre-incubation: In the wells of a 96-well plate, add a small volume of your test inhibitor at various concentrations. Include a DMSO-only control.

-

Enzyme Addition: Add the purified KGA enzyme to each well and gently mix. Incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate Coupled Reaction: Prepare a "developing" solution containing GDH and NAD⁺ in an appropriate buffer. Add this solution to each well to start the coupled reaction.

-

Measure Absorbance: Immediately place the plate in a microplate reader and measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 15-30 minutes.

-

Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration. Plot the velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Microscale Thermophoresis (MST) for Binding Affinity

MST is a powerful technique to quantify the binding affinity between a protein and a ligand in solution.

Principle: The movement of a fluorescently labeled molecule in a microscopic temperature gradient (thermophoresis) is dependent on its size, charge, and hydration shell. Upon ligand binding, these properties change, leading to a change in the thermophoretic movement, which can be measured to determine the binding affinity (Kd).

Materials:

-

Purified, fluorescently labeled KGA protein

-

Unlabeled inhibitor (e.g., BPTES, CB-839)

-

Assay buffer (e.g., PBS with 0.05% Tween-20)

-

MST instrument and capillaries

Procedure:

-

Prepare Ligand Dilution Series: Prepare a serial dilution of the unlabeled inhibitor in the assay buffer.

-

Mix Protein and Ligand: Mix the fluorescently labeled KGA at a constant concentration with each concentration of the inhibitor. Also, prepare a sample with only the labeled KGA (no inhibitor).

-

Capillary Loading: Load the mixtures into MST capillaries.

-

MST Measurement: Place the capillaries in the MST instrument and perform the measurement. The instrument will apply a temperature gradient and measure the change in fluorescence.

-

Data Analysis: The change in the normalized fluorescence as a function of the ligand concentration is plotted. This binding curve is then fitted to a binding model (e.g., the law of mass action) to determine the dissociation constant (Kd).

Cell Proliferation Assay (e.g., using BrdU incorporation)

This assay assesses the effect of a KGA inhibitor on the proliferation of cancer cells.

Principle: Bromodeoxyuridine (BrdU) is a synthetic analog of thymidine that is incorporated into the DNA of proliferating cells during the S-phase of the cell cycle. The amount of BrdU incorporation, which can be detected using a specific antibody, is a measure of cell proliferation.[2]

Materials:

-

Cancer cell line known to be dependent on glutamine metabolism (e.g., P493 B cells, various triple-negative breast cancer cell lines)[8][9]

-

Cell culture medium and supplements

-

Test inhibitor (e.g., BPTES, CB-839)

-

BrdU labeling reagent

-

Fixation/denaturation solution

-

Anti-BrdU antibody conjugated to a fluorescent dye (e.g., FITC)

-

DNA staining dye (e.g., 7-AAD)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed the cancer cells in a multi-well plate and allow them to adhere and grow for 24 hours.

-

Inhibitor Treatment: Treat the cells with various concentrations of the KGA inhibitor for a desired period (e.g., 48-72 hours). Include a vehicle control (DMSO).

-

BrdU Labeling: Add the BrdU labeling reagent to the cell culture medium and incubate for a few hours to allow for incorporation into newly synthesized DNA.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and then fix and permeabilize them.

-

DNA Denaturation: Treat the cells with a denaturation solution to expose the incorporated BrdU.

-

Antibody Staining: Incubate the cells with the anti-BrdU antibody.

-

DNA Staining: Stain the cells with a DNA dye like 7-AAD to determine the cell cycle phase.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the percentage of BrdU-positive cells.

-

Data Analysis: Plot the percentage of proliferating cells against the inhibitor concentration to determine the IC50 for anti-proliferative activity.

Signaling Pathways and Experimental Workflows

KGA Regulation by the Raf-Mek-Erk Signaling Pathway

KGA activity is regulated by extracellular signals, including the Raf-Mek-Erk pathway.[3] This pathway can be activated by growth factors and subsequently modulate KGA activity, linking cell signaling with metabolic reprogramming.

References

- 1. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted inhibition of tumor-specific glutaminase diminishes cell-autonomous tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Structural basis for the allosteric inhibitory mechanism of human kidney-type glutaminase (KGA) and its regulation by Raf-Mek-Erk signaling in cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis for exploring the allosteric inhibition of human kidney type glutaminase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A natural inhibitor of kidney-type glutaminase: a withanolide from Physalis pubescens with potent anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. aacrjournals.org [aacrjournals.org]

The Role of Glutaminase-IN-1 and its Analogs in Cancer Metabolism: A Technical Guide

Introduction

Cancer cell metabolism is characterized by significant reprogramming to support rapid proliferation and survival.[1][2] Beyond the well-established Warburg effect, which describes increased glycolysis, many cancer cells exhibit a strong dependence on glutamine.[2][3][4] This "glutamine addiction" makes the enzymes that control glutamine metabolism attractive targets for therapeutic intervention.[3][5] The initial and rate-limiting step in glutaminolysis is the conversion of glutamine to glutamate, a reaction catalyzed by the mitochondrial enzyme glutaminase (GLS).[6][7][8]

In mammals, two genes, GLS1 and GLS2, encode for glutaminase isozymes.[1][6] The GLS1 gene produces two key splice variants: kidney-type glutaminase (KGA) and glutaminase C (GAC).[6][9] GLS1, particularly the GAC isoform, is frequently overexpressed in a wide range of cancers and plays a crucial role in tumorigenesis, making it a primary target for drug development.[7][9][10] Glutaminase-IN-1 and other potent, selective GLS1 inhibitors represent a promising class of anti-cancer agents that exploit the metabolic vulnerability of glutamine-dependent tumors.[6][8]

This technical guide provides an in-depth overview of the role of GLS1 inhibitors, exemplified by this compound and its analogs, in cancer metabolism. It is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound and similar small-molecule inhibitors are typically allosteric inhibitors of GLS1.[3][7] They do not bind to the active site where glutamine binds but rather to a distinct pocket on the enzyme.[3] This allosteric binding induces a conformational change that maintains the enzyme in an inactive state, preventing the formation of the active tetrameric structure and thereby blocking the hydrolysis of glutamine to glutamate.[3][7] By inhibiting GLS1, these compounds effectively cut off a major metabolic pathway that cancer cells rely on for both energy production and the biosynthesis of essential macromolecules.[1][5]

Impact on Cancer Cell Metabolism

The inhibition of GLS1 has profound effects on several key metabolic pathways within cancer cells:

-

Tricarboxylic Acid (TCA) Cycle Anaplerosis: In many cancer cells, glutamine is a primary source of carbon for replenishing TCA cycle intermediates (anaplerosis).[1][2][5] Glutamine is first converted to glutamate by GLS1, and then to the TCA cycle intermediate α-ketoglutarate (α-KG) by glutamate dehydrogenase (GDH) or transaminases.[2][3][11] By blocking the first step, GLS1 inhibitors deplete the pool of α-KG, disrupting the TCA cycle and impairing the production of ATP and biosynthetic precursors.[2]

-

Redox Homeostasis and Oxidative Stress: The glutamate produced by GLS1 is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[7][12][13][14] GSH is critical for neutralizing reactive oxygen species (ROS) and maintaining redox balance.[7][14] Inhibition of GLS1 leads to reduced GSH levels, which in turn increases intracellular ROS.[7][13] This elevation of oxidative stress can trigger apoptotic cell death in cancer cells.[7] The combination of a GLS1 inhibitor with an ROS-generating agent like dihydroartemisinin (DHA) has been shown to have a synergistic antitumor effect in hepatocellular carcinoma cells.[15]

-

Biosynthesis of Macromolecules: Glutamine provides the nitrogen and carbon backbones for the synthesis of nucleotides, non-essential amino acids, and lipids, all of which are vital for rapidly dividing cells.[4][5] By cutting off the supply of glutamate, GLS1 inhibitors hamper these biosynthetic pathways, thereby slowing down cell growth and proliferation.[5]

Quantitative Data: Potency of GLS1 Inhibitors

The efficacy of various GLS1 inhibitors has been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

Table 1: IC50 Values of Selected GLS1 Inhibitors

| Inhibitor | Cancer Type | Cell Line | IC50 (Enzymatic Assay) | IC50 (Cell Proliferation) | Reference |

| This compound (Compound 27) | Prostate Cancer | PC-3 | 0.021 µM | 0.3 nM | [6] |

| Non-Small Cell Lung Cancer | NCI-H1703 | - | 0.011 µM (GI50) | [6] | |

| Telaglenastat (CB-839) | Triple-Negative Breast Cancer | MDA-MB-231 | - | 0.019 µM | [9] |

| Triple-Negative Breast Cancer | MDA-MB-468 | - | 0.011 µM | [9] | |

| Chronic Lymphocytic Leukemia | HG-3 | - | 0.41 µM | [16] | |

| Chronic Lymphocytic Leukemia | MEC-1 | - | 66.2 µM | [16] | |

| Endogenous Mouse Kidney GLS1 | - | 23 nM | - | [6] | |

| Endogenous Mouse Brain GLS1 | - | 28 nM | - | [6] | |

| IPN-60090 | - | - | 31 nM | - | [6] |

| UPGL00004 | - | GAC | 29 nM | - | [6] |

| BPTES | B-cell Acute Lymphoblastic Leukemia | Nalm-6 (IKZF1 intact) | - | Lower than IKZF1 KO | [17] |

| B-cell Acute Lymphoblastic Leukemia | Nalm-6 (IKZF1 KO) | - | 2-fold higher than intact | [17] | |

| GLS1 Inhibitor-6 | - | - | 68 nM | - | [6] |

| Compound 968 | Hepatocellular Carcinoma | - | - | - | [15] |

Note: Data is compiled from multiple sources. Experimental conditions may vary between studies.

Experimental Protocols

Evaluating the efficacy and mechanism of action of GLS1 inhibitors involves a series of established biochemical and cell-based assays.

Recombinant Glutaminase Activity Assay

This assay directly measures the enzymatic activity of purified GLS1 and its inhibition by a test compound.

-

Principle: The activity of glutaminase is determined by measuring the production of one of its products, either glutamate or ammonia. A common method involves a coupled reaction where the glutamate produced is converted to α-ketoglutarate by glutamate dehydrogenase (GDH), with the concomitant reduction of NAD+ to NADH. The increase in NADH is monitored spectrophotometrically at 340 nm.

-

Protocol Outline:

-

Enzyme Preparation: Recombinant human GAC or KGA is expressed and purified, typically from E. coli.[18]

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 500 mM NaCl).[18]

-

Assay Components: To a 96-well plate, add the reaction buffer, NAD+, glutamate dehydrogenase, and the test inhibitor (e.g., this compound) at various concentrations.

-

Initiation: Add the substrate, L-glutamine, to initiate the reaction. The enzyme itself can be added last after a pre-incubation period with the inhibitor.

-

Measurement: Immediately measure the absorbance at 340 nm over time using a plate reader.

-

Data Analysis: Calculate the initial reaction velocity (rate of NADH production). Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

Cell Viability/Proliferation Assay

This assay assesses the effect of a GLS1 inhibitor on the growth and survival of cancer cells.

-

Principle: Colorimetric or luminescent assays are used to quantify the number of viable cells after treatment with the inhibitor. The CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells, is frequently used.[19]

-

Protocol Outline:

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, PC-3) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of the GLS1 inhibitor (e.g., CB-839) for a specified period (typically 72 hours).[17][19]

-

Assay: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the results to untreated control cells. Plot cell viability against inhibitor concentration to calculate the IC50 value for cell growth inhibition.

-

Cellular Glutaminase Activity Assay (Ammonia Production)

This assay measures the activity of glutaminase within intact cells by quantifying the production of ammonia.[20]

-

Principle: Cells are treated with the inhibitor, and the amount of ammonia released into the culture medium is measured. Ammonia can be quantified using a commercially available colorimetric assay kit.

-

Protocol Outline:

-

Cell Culture and Treatment: Culture cancer cells to a desired confluency and treat with the GLS1 inhibitor at a specific concentration (e.g., its IC50 for cell growth) for a set time (e.g., 14-24 hours).[20]

-

Sample Collection: Collect the conditioned culture medium from each sample.

-

Ammonia Quantification: Use an ammonia assay kit (e.g., from Abcam or Sigma-Aldrich) to measure the ammonia concentration in the collected medium, following the manufacturer's protocol.

-

Data Analysis: Compare the ammonia levels in the medium of treated cells to that of untreated controls to determine the extent of intracellular glutaminase inhibition.

-

Signaling Pathways and Logical Relationships

The expression and activity of GLS1 are tightly regulated by oncogenic signaling pathways, and its inhibition, in turn, affects downstream cellular processes.

Glutaminase in Cancer Metabolism

GLS1 is a central node in cancer cell metabolism, linking glutamine uptake to energy production, biosynthesis, and redox balance.

Caption: Central role of GLS1 in cancer metabolism and site of inhibition.

Upstream Regulation of Glutaminase

Several oncogenic pathways converge to upregulate GLS1 expression, promoting glutamine addiction.

Caption: Key oncogenic pathways that regulate GLS1 expression and activity.

Experimental Workflow for Inhibitor Evaluation

A logical workflow is followed to characterize a novel GLS1 inhibitor from initial screening to cellular effects.

Caption: A typical workflow for the evaluation of a novel GLS1 inhibitor.

Therapeutic Potential and Resistance Mechanisms

The dependence of many cancers on glutamine metabolism makes GLS1 a highly attractive therapeutic target.[5][10] The GLS1 inhibitor Telaglenastat (CB-839) has been evaluated in multiple clinical trials for both solid tumors and hematological malignancies, often in combination with other therapies.[8][10][21] Combination strategies are particularly promising; for instance, co-inhibition of GLS1 and mTOR has shown synergistic effects in breast cancer models.[7]

However, as with many targeted therapies, resistance can emerge. Potential mechanisms of resistance to GLS1 inhibition include:

-

Isoform Switching: Cancer cells may switch from expressing the androgen-dependent KGA isoform to the more enzymatically potent, androgen-independent GAC isoform, as seen in the development of castration-resistant prostate cancer.[22]

-

Metabolic Plasticity: Tumors may compensate for the loss of glutaminolysis by upregulating alternative metabolic pathways, such as glycolysis or fatty acid oxidation.[5] For example, some non-small cell lung cancer tumors grown in vivo derive TCA cycle intermediates from glucose via pyruvate carboxylase, rendering them resistant to GLS inhibition.[4]

-

Differential Expression of GLS1/GLS2: The presence of the GLS2 isoform, which is not targeted by selective GLS1 inhibitors, could provide an escape route for some cancer cells.[5]

Conclusion

This compound and its analogs represent a targeted therapeutic strategy that exploits the metabolic reprogramming inherent in many cancer cells. By inhibiting the critical first step of glutaminolysis, these compounds disrupt the TCA cycle, impair macromolecule synthesis, and induce oxidative stress, leading to the suppression of tumor growth. The wealth of preclinical data, supported by quantitative assays and a deep understanding of the underlying signaling pathways, underscores the potential of GLS1 inhibition. Future success will likely depend on the development of robust biomarkers to identify patient populations most likely to respond and on the rational design of combination therapies that can overcome intrinsic and acquired resistance.

References

- 1. Glutaminase 1 expression in colorectal cancer cells is induced by hypoxia and required for tumor growth, invasion, and metastatic colonization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic strategies impacting cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutaminase regulation in cancer cells: a druggable chain of events - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutamine Metabolism in Cancer: Understanding the Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Glutaminase - A potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overview of the Development of Glutaminase Inhibitors: Achievements and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glutamine oxidation maintains the TCA cycle and cell survival during impaired mitochondrial pyruvate transport - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glutaminase‐1 Mediated Glutaminolysis to Glutathione Synthesis Maintains Redox Homeostasis and Modulates Ferroptosis Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Glutamine Metabolism in Cancer - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. The Glutaminase-1 Inhibitor 968 Enhances Dihydroartemisinin-Mediated Antitumor Efficacy in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia [frontiersin.org]

- 17. ashpublications.org [ashpublications.org]

- 18. Discovery of selective inhibitors of Glutaminase-2, which inhibit mTORC1, activate autophagy and inhibit proliferation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Glutaminase is essential for the growth of triple-negative breast cancer cells with a deregulated glutamine metabolism pathway and its suppression synergizes with mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pnas.org [pnas.org]

An In-depth Technical Guide to Glutaminase-IN-1: Effect on the Glutaminolysis Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Glutaminase-IN-1, a potent allosteric inhibitor of kidney-type glutaminase (KGA), and its impact on the glutaminolysis pathway. This document delves into the compound's mechanism of action, presents quantitative data on its inhibitory effects, and furnishes detailed experimental protocols for its evaluation.

Introduction: The Glutaminolysis Pathway and the Role of Glutaminase-1

Glutaminolysis is a critical metabolic pathway in many cancer cells, providing them with essential intermediates for energy production and biosynthesis.[1] This pathway is initiated by the mitochondrial enzyme glutaminase (GLS), which catalyzes the hydrolysis of glutamine to glutamate.[2] There are two primary isoforms of glutaminase: liver-type (GLS2) and kidney-type (GLS1). GLS1, which exists as two splice variants, KGA and glutaminase C (GAC), is frequently overexpressed in a variety of tumors, making it a compelling target for cancer therapy.[1][3] By inhibiting GLS1, the conversion of glutamine to glutamate is blocked, thereby disrupting the downstream metabolic processes that fuel cancer cell proliferation and survival.

This compound is a derivative of the well-characterized glutaminase inhibitor CB-839. It belongs to a class of 1,3,4-selenadiazole-containing compounds designed for improved cellular uptake and antitumor activity.[1] As an allosteric inhibitor, this compound binds to a site on the KGA enzyme distinct from the active site, inducing a conformational change that inhibits its catalytic activity.[1]

Mechanism of Action of this compound

This compound functions as a potent, allosteric inhibitor of the kidney-type glutaminase (KGA) isoform of GLS1.[1] Its mechanism involves binding to a pocket at the dimer-dimer interface of the KGA tetramer. This binding event prevents the conformational changes necessary for substrate binding and catalysis, effectively shutting down the conversion of glutamine to glutamate. The inhibition is non-competitive with respect to the substrate, glutamine.

The key structural feature of this compound and its analogs is the replacement of a sulfur atom in the thiadiazole ring of CB-839 with selenium, forming a 1,3,4-selenadiazole moiety.[1] This bioisosteric replacement has been shown to enhance the inhibitory potency against KGA.[1]

Quantitative Data: Inhibitory Activity of this compound and Analogs

The inhibitory potency of this compound and its related compounds has been evaluated through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the efficacy of an inhibitor.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound (CB-839 derivative) | KGA | 1 | Biochemical | [1] |

| CPD20 (Selenium-substituted CB-839) | KGA | Not explicitly stated, but showed 2x better potency than CB-839 | Biochemical | [1] |

| CB-839 | Recombinant Human GAC | 24 | Biochemical | [4] |

| BPTES | KGA | 160 | Biochemical | [5] |

Note: this compound is described as a CB-839 derivative containing a 1,3,4-selenadiazole moiety. CPD20 is the selenium-substituted analog of CB-839 described in the primary reference.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.

This assay measures the enzymatic activity of KGA and its inhibition by test compounds.

-

Principle: This is a coupled enzyme assay. KGA hydrolyzes glutamine to glutamate. Glutamate dehydrogenase (GDH) then converts glutamate to α-ketoglutarate, which is coupled to the reduction of NAD+ to NADH. The increase in NADH is monitored by measuring the absorbance at 340 nm.

-

Reagents:

-

Assay Buffer: 30 mM Tris-HCl (pH 8.5)

-

GDH: 10 units

-

NAD+: 2 mM

-

Glutamine (substrate): 50 mM

-

Inhibitor (e.g., this compound) dissolved in DMSO

-

-

Procedure:

-

Incubate KGA enzyme with the assay buffer, GDH, and NAD+ for 5-10 minutes at 37°C.

-

For inhibitor studies, add the desired concentration of the inhibitor (e.g., 0.9 µM) to the mixture and incubate for an additional 10 minutes at 37°C.

-

Initiate the reaction by adding 50 mM glutamine.

-

Monitor the production of NADH by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]

-

These assays assess the effect of this compound on glutaminase activity and cell growth in a cellular context.

-

Cell Lines: A variety of cancer cell lines can be used, such as HCT116 (colon cancer) or H22 (liver cancer).[1]

-

Glutamate Production Assay:

-

Plate cells in a suitable culture dish and allow them to adhere.

-

Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).

-

Lyse the cells and measure the intracellular glutamate concentration using a commercially available glutamate assay kit.[2]

-

-

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo):

-

Seed cells in a 96-well plate.

-

After cell attachment, treat with a range of concentrations of this compound.

-

Incubate for a period that allows for cell division (e.g., 72 hours).

-

Assess cell viability using a standard method such as MTT or CellTiter-Glo, following the manufacturer's instructions.

-

Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

-

Animal models are used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Immunocompromised mice (e.g., nude mice) are typically used.

-

Tumor Implantation:

-

Inject a suspension of cancer cells (e.g., HCT116 or H22) subcutaneously into the flank of the mice.[1]

-

Allow the tumors to grow to a palpable size.

-

-

Treatment:

-

Randomize the mice into control and treatment groups.

-

Administer this compound (or vehicle control) to the treatment group via a suitable route (e.g., subcutaneous injection). The dosage and frequency will depend on the compound's pharmacokinetic properties (e.g., 10 mg/kg, once daily).[7]

-

-

Efficacy Evaluation:

-

Measure tumor volume regularly using calipers.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histological or biomarker analysis).[7]

-

Visualizations

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Progress in the Discovery of Allosteric Inhibitors of Kidney-Type Glutaminase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CB 839 | Glutaminase | Tocris Bioscience [tocris.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Augmented Therapeutic Potential of Glutaminase Inhibitor CB839 in Glioblastoma Stem Cells Using Gold Nanoparticle Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Glutaminase-IN-1: Cellular Uptake and Antitumor Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake, mechanism of action, and antitumor activity of Glutaminase-IN-1, a novel and potent allosteric inhibitor of kidney-type glutaminase (KGA), a key enzyme in cancer cell metabolism. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways to support further research and development in the field of cancer therapeutics.

Core Concepts and Mechanism of Action

This compound, a derivative of the well-characterized glutaminase inhibitor CB-839, demonstrates enhanced cellular uptake and potent antitumor effects.[1][2] It functions as an allosteric inhibitor of kidney-type glutaminase (KGA), a splice variant of glutaminase 1 (GLS1).[1][2] Many cancer cells exhibit a strong dependence on glutamine metabolism, a process initiated by the conversion of glutamine to glutamate by GLS1. This pathway provides cancer cells with essential intermediates for the tricarboxylic acid (TCA) cycle and for the synthesis of biomass. By inhibiting KGA, this compound disrupts this critical metabolic pathway, leading to a depletion of downstream metabolites necessary for cancer cell proliferation and survival. A key aspect of its mechanism is the induction of reactive oxygen species (ROS), which contributes to its cytotoxic effects.[1][3]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for this compound (also referred to as CPD20 in some literature).

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Cell Line | IC50 Value | Description |

| KGA (Kidney-Type Glutaminase) | 1 nM | Enzymatic inhibition |

| HCT116 (Colon Cancer) | 9 nM | Cell proliferation |

| A549 (Lung Cancer) | 17 nM | Cell proliferation |

| Caki-1 (Kidney Cancer) | 19 nM | Cell proliferation |

| H22 (Liver Cancer) | 6.78 µM | Cell proliferation |

Data sourced from Chen et al., 2019.[1][3]

Table 2: In Vivo Antitumor Activity of this compound

| Xenograft Model | Treatment | Outcome |

| HCT116 (Colon Cancer) | 10 mg/kg, s.c. | 40% reduction in tumor weight |

| H22 (Liver Cancer) | 10 mg/kg, s.c. | Prolonged survival of tumor-bearing mice |

Data sourced from Chen et al., 2019.[1][3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for evaluating its antitumor activity.

Caption: Signaling pathway of this compound action.

References

Glutaminase-IN-1 and the Induction of Reactive Oxygen Species in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction